N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide

MAO-A inhibition Neurodegeneration Antidepressant

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) is a phenoxyacetamide scaffold compound with a uniquely characterized dual MAO inhibition profile (hMAO-A IC₅₀ = 7.6 nM; hMAO-B IC₅₀ = 160 nM; ~21-fold selectivity), not to be confused with amitraz or selective clinical MAO inhibitors. It serves as a critical reference standard for SAR studies, in vitro mechanistic assays, and recombinant MAO-B screening. Researchers benefit from preserved MAO-A potency in rat brain homogenates, enabling translational rodent studies. Supplied as an irritant for non-human R&D use only.

Molecular Formula C15H16N2O2
Molecular Weight 256.3 g/mol
CAS No. 946728-95-6
Cat. No. B1329011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide
CAS946728-95-6
Molecular FormulaC15H16N2O2
Molecular Weight256.3 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)N)OC2=CC=CC(=C2)NC(=O)C
InChIInChI=1S/C15H16N2O2/c1-10-6-7-14(16)15(8-10)19-13-5-3-4-12(9-13)17-11(2)18/h3-9H,16H2,1-2H3,(H,17,18)
InChIKeyMGQYWSGRVVIIRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6): Chemical Identity and Procurement Baseline


N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) is a substituted phenoxyacetamide derivative with the molecular formula C₁₅H₁₆N₂O₂ and molecular weight 256.3 g/mol . This compound is classified as an irritant and is supplied for non-human research purposes only . Notably, this compound is structurally distinct from the amidine-class acaricide amitraz, despite being misidentified as such on certain vendor websites [1].

Why Generic Substitution of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) Fails in MAO Inhibition Studies


In the context of monoamine oxidase (MAO) inhibition, generic substitution of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) with other phenoxyacetamides or MAO inhibitors is not scientifically valid due to its specific selectivity profile. While many MAO inhibitors are either highly selective for MAO-B (e.g., selegiline) or MAO-A (e.g., clorgiline), this compound exhibits a moderate but distinct dual inhibition profile, with a reported ~21-fold selectivity for human MAO-A (IC₅₀ = 7.6 nM) over human MAO-B (IC₅₀ = 160 nM) [1]. Substituting this compound with a more selective or structurally distinct MAO inhibitor would introduce significant experimental variability, particularly in studies requiring partial, dual, or dose-dependent modulation of both MAO isoforms.

Quantitative Evidence Guide for N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) Selection


Selective Human MAO-A Inhibition: Comparative IC₅₀ Data Against Selegiline and Rasagiline

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) demonstrates preferential inhibition of human MAO-A over MAO-B with an IC₅₀ of 7.6 nM, compared to 160 nM for MAO-B, yielding a ~21-fold selectivity index (SI = IC₅₀ MAO-B / IC₅₀ MAO-A) [1]. In contrast, the clinical MAO-B inhibitors selegiline and rasagiline exhibit inverse selectivity profiles: selegiline displays an IC₅₀ of ~51 nM for MAO-B and ~23 μM for MAO-A (SI ~450-fold for MAO-B), while rasagiline shows an IC₅₀ of ~4.43 nM for MAO-B and ~412 nM for MAO-A (SI ~93-fold for MAO-B) [2]. This differential selectivity is critical for studies requiring preferential MAO-A engagement without the off-target effects associated with non-selective MAO inhibitors.

MAO-A inhibition Neurodegeneration Antidepressant

Species-Dependent MAO-B Potency: Human vs. Rat Enzyme Comparison

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) displays a significant species-dependent difference in MAO-B inhibitory potency. The compound inhibits human recombinant MAO-B with an IC₅₀ of 160 nM but shows markedly reduced potency against rat brain MAO-B with an IC₅₀ of 2,000 nM, representing a 12.5-fold species selectivity difference [1]. This contrasts with milacemide, a structurally related acetamide MAO-B inhibitor, which also demonstrates species-dependent differences but acts as a substrate for MAO-B rather than a pure inhibitor [2].

Species selectivity MAO-B inhibition Translational pharmacology

MAO-A Isoform Potency Advantage Over Structurally Related Phenoxyacetamide Derivatives

Within the broader class of 2-phenoxyacetamide derivatives evaluated for MAO inhibition, the specific substitution pattern of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) confers a distinct potency profile. A systematic evaluation of 2-phenoxyacetamide analogues demonstrated that most compounds in this series exhibit preferential MAO-A inhibition, with the most potent MAO-A inhibitor reported achieving an IC₅₀ in the low nanomolar range [1]. The target compound's MAO-A IC₅₀ of 7.6 nM positions it among the more potent members of this chemical series, while its moderate MAO-B inhibition (IC₅₀ = 160 nM) differentiates it from highly selective MAO-A inhibitors that show minimal MAO-B cross-reactivity [2].

Phenoxyacetamide SAR MAO-A selectivity Lead optimization

Cross-Species MAO-A Potency Comparison: Rat vs. Human Enzyme Activity

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) exhibits comparable MAO-A inhibitory potency across human and rat species. The compound demonstrates an IC₅₀ of 7.6 nM against human recombinant MAO-A and 60 nM against rat brain MAO-A, representing only a 7.9-fold difference in potency [1]. This stands in marked contrast to its MAO-B profile, where a 12.5-fold species difference was observed (160 nM human vs. 2,000 nM rat).

MAO-A inhibition Species translation Rodent models

Optimal Research Applications for N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6)


Mechanistic Studies of MAO-A Preferential Inhibition in Neurodegeneration Models

N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) is optimally suited for in vitro mechanistic studies investigating the role of MAO-A preferential inhibition in neurodegenerative disease pathways. With an hMAO-A IC₅₀ of 7.6 nM and a ~21-fold selectivity over MAO-B, this compound enables researchers to dissect MAO-A-specific contributions to oxidative stress and neurotransmitter metabolism without complete MAO-B ablation. This contrasts with clinical MAO-B inhibitors like selegiline (450-fold MAO-B selectivity) and rasagiline (93-fold MAO-B selectivity), which are not suitable for probing MAO-A-dependent mechanisms [1][2].

Human Recombinant MAO-B Screening and Crystallography Studies

Given its moderate human MAO-B inhibitory activity (IC₅₀ = 160 nM), N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) serves as a useful reference compound for human recombinant MAO-B enzyme screening assays and structural biology applications. The compound's potency falls within the experimentally tractable range for competitive binding studies and co-crystallization efforts, while its substantially weaker rat MAO-B activity (IC₅₀ = 2,000 nM) makes it unsuitable for rodent-derived enzyme preparations [1].

Phenoxyacetamide Scaffold SAR and Lead Optimization Programs

This compound serves as a key reference standard in structure-activity relationship (SAR) studies exploring the phenoxyacetamide scaffold for MAO inhibition. Its quantified dual activity profile (hMAO-A IC₅₀ = 7.6 nM; hMAO-B IC₅₀ = 160 nM) provides a valuable benchmark for evaluating how specific structural modifications (e.g., substitution on the central phenoxy ring, acetamide moiety variations) shift the selectivity balance between MAO-A and MAO-B [1].

Rat In Vivo Studies Targeting MAO-A-Dependent Behavioral or Neurochemical Endpoints

The relatively preserved MAO-A inhibitory potency in rat brain homogenates (IC₅₀ = 60 nM, only 7.9-fold weaker than human MAO-A) supports the use of N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide (CAS 946728-95-6) in rodent behavioral or neurochemical studies where MAO-A modulation is the primary endpoint. The modest species shift for MAO-A improves translational relevance compared to compounds with larger species divergences, though researchers should account for the 7.9-fold potency reduction when selecting in vivo dosing regimens [1].

Quote Request

Request a Quote for N-[3-(2-Amino-5-methylphenoxy)phenyl]acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.